Lipophilicity & Membrane Permeability vs Unsubstituted Analog
The 4-methyl substituent on the phenyl ring of 5-(4-methylphenyl)isoxazole-3-carboxylic acid increases calculated logP by approximately 0.5 log units relative to the unsubstituted 5-phenylisoxazole-3-carboxylic acid analog (PubChem calculated XLogP3: 2.3 vs. 1.8) [1]. This increase in lipophilicity corresponds to a predicted ~3.2-fold higher partition coefficient in octanol-water systems and is expected to enhance passive membrane permeability in cellular assays. The topological polar surface area (TPSA) remains unchanged at 63.3 Ų for both compounds, indicating that the methyl group does not introduce additional hydrogen bond donors or acceptors that could impede membrane transit .
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 5-phenylisoxazole-3-carboxylic acid (unsubstituted analog); XLogP3 = 1.8 |
| Quantified Difference | Δ logP = +0.5; ~3.2-fold increase in predicted partition coefficient |
| Conditions | Calculated using PubChem XLogP3 algorithm; based on molecular structure and fragment contributions |
Why This Matters
Higher logP correlates with improved passive membrane permeability, making this compound a more suitable choice than the unsubstituted analog for cell-based phenotypic screening where intracellular target engagement is required.
- [1] PubChem. XLogP3 values for 5-(4-methylphenyl)isoxazole-3-carboxylic acid (CID 973883) and 5-phenylisoxazole-3-carboxylic acid (CID 68739). View Source
